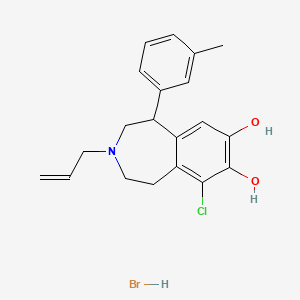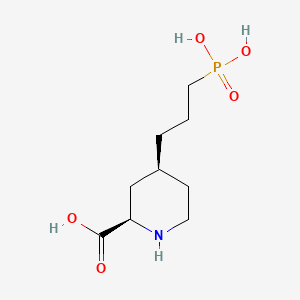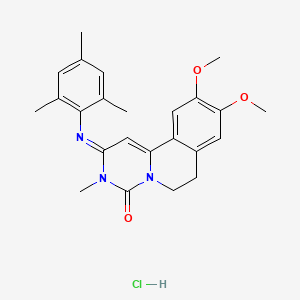
法曲唑
概述
描述
Fadrozole is a selective, nonsteroidal aromatase inhibitor, primarily used in the treatment of estrogen-dependent diseases such as breast cancer. It is known for its high specificity and potency in inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .
科学研究应用
法德唑有广泛的科学研究应用,包括:
化学: 用作芳香化酶抑制剂研究中的参考化合物。
生物学: 用于激素调节和内分泌干扰研究。
医学: 研究其在治疗各种雌激素依赖性疾病(包括乳腺癌)方面的潜力。
工业: 用于开发新的药物和治疗剂
作用机制
法德唑通过抑制芳香化酶发挥其作用,芳香化酶对于从雄激素生物合成雌激素至关重要。通过阻断这种酶,法德唑降低了体内雌激素水平,从而抑制了雌激素依赖性肿瘤的生长。 分子靶点包括芳香化酶和参与雌激素生物合成的途径 .
生化分析
Biochemical Properties
Fadrozole acts as an inhibitor of the enzyme Cytochrome P450 aromatase (CYP19), which is responsible for the conversion of C19 androgens to C18 estrogens . By inhibiting this enzyme, Fadrozole effectively reduces the concentration of estrogens, such as β-estradiol (E2), in the body .
Cellular Effects
In cellular processes, Fadrozole’s inhibition of aromatase leads to a decrease in estrogen levels, which can have significant effects on various types of cells. For instance, in female fathead minnows, Fadrozole exposure led to a decrease in plasma E2 and vitellogenin concentrations . Vitellogenin is a yolk protein precursor produced in the liver of oviparous animals, and its production is stimulated by estrogens .
Molecular Mechanism
Fadrozole exerts its effects at the molecular level primarily through its interaction with the aromatase enzyme. By binding to the active site of this enzyme, Fadrozole prevents the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .
Temporal Effects in Laboratory Settings
In a short-term reproduction assay with fathead minnows, Fadrozole exposure for 21 days led to a concentration-dependent reduction in fecundity . This suggests that the effects of Fadrozole can change over time, potentially due to the compound’s stability and degradation .
Dosage Effects in Animal Models
The effects of Fadrozole can vary with different dosages. In broiler chickens, for example, a study found that Fadrozole treatment led to female-to-male sex reversal . The study also found that the combination of Fadrozole and recombinant human insulin-like growth factor I (rhIGF-I) could increase body weight in both sexes compared to individual injections .
Metabolic Pathways
Fadrozole’s primary role in metabolic pathways involves the inhibition of the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens . This can have downstream effects on metabolic flux and metabolite levels .
Transport and Distribution
Given its role as an aromatase inhibitor, it is likely that it interacts with the enzyme in tissues where aromatase is present, such as the brain and gonads .
Subcellular Localization
As an aromatase inhibitor, it is likely to be found in the endoplasmic reticulum, where the aromatase enzyme is located .
准备方法
合成路线和反应条件
法德唑可以通过多步合成过程合成。一种常见的方法包括在受控条件下,将4-(5,6,7,8-四氢咪唑[1,5-a]吡啶-5-基)苯腈与各种试剂反应。 合成通常涉及使用二氯甲烷等溶剂和硫酸等催化剂 .
工业生产方法
在工业环境中,法德唑的生产可能涉及大型化学反应器和严格的质量控制措施,以确保最终产品的纯度和效力。 该过程可能包括结晶步骤以获得法德唑盐酸盐,它是该化合物的更稳定形式 .
化学反应分析
反应类型
法德唑会经历几种类型的化学反应,包括:
氧化: 法德唑在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 该化合物可以被还原以形成不同的还原产物。
取代: 法德唑可以进行取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 硼氢化钠和氢化铝锂等还原剂经常被使用。
取代: 卤素和烷基化剂等试剂通常用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可以产生脱氢的产物 .
相似化合物的比较
类似化合物
来曲唑: 另一种非甾体类芳香化酶抑制剂,具有类似的作用机制。
阿那曲唑: 一种强效的芳香化酶抑制剂,用于治疗乳腺癌。
依西美坦: 一种甾体类芳香化酶抑制剂,不可逆地与芳香化酶结合。
法德唑的独特性
法德唑以其作为芳香化酶抑制剂的高特异性和效力而独一无二。与其他类似化合物相比,它在某些临床环境中已被证明更有效。 此外,它的非甾体性质降低了与甾体抑制剂相关的副作用风险 .
属性
IUPAC Name |
4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPFFLWZZBQMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102676-31-3 (mono-hydrochloride) | |
| Record name | Fadrozole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5034141 | |
| Record name | Fadrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102676-47-1 | |
| Record name | Fadrozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fadrozole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fadrozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fadrozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FADROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3988M64PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)










